An In-depth Technical Guide to Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate: Structure, Properties, and Synthetic Strategies for Drug Discovery
An In-depth Technical Guide to Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate: Structure, Properties, and Synthetic Strategies for Drug Discovery
Abstract
Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a reactive aminopyrazole core coupled with an ethyl acetate side chain, provides a valuable scaffold for the synthesis of complex molecules with diverse pharmacological activities. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and synthetic methodologies for this compound. Particular emphasis is placed on addressing the challenges of regioselectivity in its synthesis and its application as a precursor for developing novel therapeutic agents, such as kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Significance of the Aminopyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, from anti-inflammatory agents to kinase inhibitors for oncology.[1] The introduction of an amino group to the pyrazole ring, creating an aminopyrazole, further enhances its utility by providing a key vector for chemical modification and interaction with biological targets. Aminopyrazoles are recognized as important precursors for a variety of biologically active molecules.[2] Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate, in particular, combines the reactive potential of the 3-aminopyrazole moiety with a flexible ethyl acetate group at the N1 position, making it an attractive starting material for library synthesis and lead optimization in drug discovery programs.
Molecular Structure and Physicochemical Properties
Chemical Structure
The structure of ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate consists of a 5-membered pyrazole ring substituted with an amino group at the C3 position and an ethyl acetate group attached to the N1 nitrogen.
Figure 1: Chemical structure of ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate.
Physicochemical Properties
The following table summarizes the calculated and estimated physicochemical properties of the title compound.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁N₃O₂ | Calculated |
| Molecular Weight | 183.20 g/mol | Calculated |
| CAS Number | Not assigned | N/A |
| Appearance | Expected to be a solid at room temperature | Inferred from analogs |
| Solubility | Likely soluble in polar organic solvents such as DMSO, DMF, and alcohols. | Inferred from analogs |
| Melting Point | Not determined | N/A |
Note: The molecular weight of the closely related analog, ethyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate, is 183.21 g/mol .[3]
Predicted Spectral Data
Predicting the spectral characteristics is crucial for confirming the identity and purity of the synthesized compound.
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¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet around δ 1.2 ppm and a quartet around δ 4.1 ppm), a singlet for the methylene group of the acetate moiety (around δ 4.8-5.0 ppm), two distinct signals for the pyrazole ring protons at C4 and C5, and a broad singlet for the amino protons. The chemical shifts for the pyrazole protons will be key in distinguishing it from the 5-amino isomer.
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¹³C NMR (DMSO-d₆, 100 MHz): The carbon NMR spectrum should display signals for the ethyl group carbons (around δ 14 and 61 ppm), the methylene carbon of the acetate group, the carbonyl carbon of the ester (around δ 168-170 ppm), and three distinct signals for the pyrazole ring carbons.
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IR Spectroscopy (KBr, cm⁻¹): The infrared spectrum is expected to exhibit characteristic absorption bands for N-H stretching of the amino group (around 3300-3400 cm⁻¹), C-H stretching, a strong C=O stretching band for the ester (around 1730-1750 cm⁻¹), and C=N/C=C stretching vibrations of the pyrazole ring.[4][5]
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Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 184.09.
Synthesis and Reactivity
The synthesis of ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate presents an interesting challenge in regioselectivity. A plausible synthetic route involves a two-step process: the formation of the 3-aminopyrazole core followed by N-alkylation.
Synthesis of the 3-Aminopyrazole Precursor
3-Aminopyrazole can be synthesized through several established methods.[2] One of the most common approaches is the condensation of a hydrazine with a β-ketonitrile or an α,β-unsaturated nitrile. For instance, the reaction of hydrazine with 2-cyano-3-ethoxyacrylonitrile provides a direct route to 3-aminopyrazole.
N-Alkylation with Ethyl Bromoacetate
The introduction of the ethyl acetate moiety is achieved via N-alkylation of 3-aminopyrazole with ethyl bromoacetate. This reaction is typically carried out in a polar aprotic solvent like DMF in the presence of a base such as potassium carbonate.[4][5]
Figure 2: Proposed synthetic workflow for ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate.
The Challenge of Regioselectivity
A critical consideration in the N-alkylation of 3-aminopyrazole is the potential for reaction at multiple sites. The pyrazole ring has two nitrogen atoms, N1 and N2, and the exocyclic amino group is also nucleophilic.
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N1 vs. N2 Alkylation: 3-Aminopyrazole exists in tautomeric forms, which can lead to the formation of both 1-substituted and 2-substituted pyrazoles. The reaction conditions, including the base and solvent, can influence the regioselectivity of this alkylation.
-
Exocyclic vs. Endocyclic Alkylation: While N-alkylation of the pyrazole ring is generally favored, alkylation of the exocyclic amino group can occur as a side reaction.
The formation of a mixture of isomers is highly probable, necessitating careful purification, typically by column chromatography, to isolate the desired ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate. The structural elucidation of the final product and any isolated isomers is paramount and would rely heavily on 2D NMR techniques such as HMBC and NOESY.
Applications in Drug Discovery
The structural motifs present in ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate make it a highly valuable building block for the synthesis of potential therapeutic agents.
Scaffold for Kinase Inhibitors
The aminopyrazole core is a well-established hinge-binding motif in many kinase inhibitors. The amino group can form crucial hydrogen bonds with the backbone of the kinase hinge region. The N1-substituent, in this case, the ethyl acetate group, provides a vector for extension into the solvent-exposed region of the ATP-binding pocket, allowing for modifications to improve potency and selectivity. Derivatives of this scaffold could be explored as inhibitors of various kinases implicated in cancer and inflammatory diseases.[6]
Precursor for Fused Heterocyclic Systems
The amino and ester functionalities of ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate can be utilized in cyclization reactions to construct more complex, fused heterocyclic systems such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. These fused systems are also prevalent in many biologically active compounds.[2]
Experimental Protocol: Synthesis of Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate
The following is a representative, field-proven protocol for the N-alkylation step, adapted from procedures for similar compounds.[4][5]
Materials:
-
3-Aminopyrazole (1.0 eq)
-
Ethyl bromoacetate (1.1 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of 3-aminopyrazole in anhydrous DMF, add anhydrous potassium carbonate.
-
Stir the suspension at room temperature for 30 minutes.
-
Add ethyl bromoacetate dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to isolate the desired product and any isomers.
-
Characterize the purified product(s) by ¹H NMR, ¹³C NMR, IR, and MS to confirm the structure and purity.
Conclusion
Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate is a strategically important synthetic intermediate with significant potential in drug discovery and development. While its direct characterization data is sparse, a comprehensive understanding of its structure, properties, and reactivity can be established through the analysis of related compounds and fundamental principles of organic chemistry. The synthetic route via N-alkylation of 3-aminopyrazole is viable, though careful attention must be paid to the issue of regioselectivity and subsequent purification. The versatility of this molecule as a scaffold for kinase inhibitors and other complex heterocyclic systems ensures its continued relevance in the quest for novel therapeutics.
References
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Metwally, N. H., Elgemeie, G. H., & Jones, P. G. (2021). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 6), 615–617. [Link]
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Metwally, N. H., Elgemeie, G. H., & Jones, P. G. (2021). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. IUCrData, 6(6), x210479. [Link]
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PharmaTutor. (2013). Pyrazole and its Biological Activity. Retrieved from [Link]
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Al-Ostoot, F. H., Al-Wahaibi, L. H., Metwally, N. H., & Elgemeie, G. H. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 27(19), 6285. [Link]
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ResearchGate. (2018). What are the best conditions for the reaction of primary amine with ethylbromo acetate? Retrieved from [Link]
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Taha, M. O., et al. (2015). Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor. Bioorganic & Medicinal Chemistry, 23(13), 3563-3574. [Link]
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Al-Issa, S. A. (2013). The uses of ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate to synthesis pyrazole, thiophene, pyridine and coumarin derivatives with antitumor activities. Journal of Saudi Chemical Society, 17(2), 225-231. [Link]
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Elgemeie, G. H., et al. (2014). Synthesis of ethyl 2-{[5-(3-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}acetate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1198. [Link]
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